molecular formula C12H15FOS B7994693 4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol CAS No. 1443355-32-5

4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol

Cat. No.: B7994693
CAS No.: 1443355-32-5
M. Wt: 226.31 g/mol
InChI Key: CVLOSGLLBHXECE-UHFFFAOYSA-N
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Description

4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol is an organic compound with the molecular formula C11H15FOS It is a derivative of thiophenol, where the hydrogen atom on the sulfur is replaced by a cyclopentyloxy methyl group and a fluorine atom is attached to the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol typically involves multiple steps:

    Formation of the Cyclopentyloxy Methyl Group: This step involves the reaction of cyclopentanol with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form cyclopentyloxy methyl iodide.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogen exchange reaction, where a suitable precursor, such as 3-bromothiophenol, is treated with a fluorinating agent like cesium fluoride.

    Coupling Reaction: The final step involves the coupling of the cyclopentyloxy methyl iodide with the fluorinated thiophenol derivative under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Nucleophiles like amines or alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the synthesis of various fluorinated compounds.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the fluorine atom can form strong hydrogen bonds with amino acid residues in the active site of an enzyme, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(Cyclopentyloxy)methyl]-3-chlorothiophenol: Similar structure but with a chlorine atom instead of fluorine.

    4-[(Cyclopentyloxy)methyl]-3-bromothiophenol: Similar structure but with a bromine atom instead of fluorine.

    4-[(Cyclopentyloxy)methyl]-3-iodothiophenol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(cyclopentyloxymethyl)-3-fluorobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FOS/c13-12-7-11(15)6-5-9(12)8-14-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLOSGLLBHXECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=C(C=C(C=C2)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226215
Record name Benzenethiol, 4-[(cyclopentyloxy)methyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443355-32-5
Record name Benzenethiol, 4-[(cyclopentyloxy)methyl]-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443355-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 4-[(cyclopentyloxy)methyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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